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Compound Name:
isopropylphenoxy)pyrazine

Cat. No.: B7872973

Get Quote

Executive Summary & Compound Identity

2-Chloro-3-(4-isopropylphenoxy)pyrazine is a specialized heterocyclic intermediate used

primarily in the synthesis of agrochemicals (specifically phenoxypyrazine herbicides) and
pharmaceutical scaffolds (kinase inhibitors). Structurally, it consists of a pyrazine ring
substituted at the 2-position with a chlorine atom and at the 3-position with a 4-
iIsopropylphenoxy moiety.

While widely referenced in patent literature regarding pyrazine functionalization, this specific
regioisomer is often generated in situ or classified as a custom synthesis building block,
resulting in limited indexing in public chemical registries.

Chemical Identity Table[1][2]
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Property Detail

Chemical Name 2-Chloro-3-(4-isopropylphenoxy)pyrazine

2-Chloro-3-(p-isopropylphenoxy)pyrazine; 3-(4-
Common Synonyms )
Cumylphenoxy)-2-chloropyrazine

Molecular Formula C13H13CIN20
Molecular Weight 248.71 g/mol
Not Publicly Listed (Custom Synthesis
CAS Number )
Intermediate)
Core Scaffold Pyrazine (1,4-Diazine)

2,3-Dichloropyrazine (CAS 4858-85-9) + 4-

Key Precursors
Isopropylphenol (CAS 99-89-8)

Predicted LogP ~3.8 - 4.2 (Lipophilic)

Synthesis Protocol & Mechanistic Insight

The synthesis of 2-Chloro-3-(4-isopropylphenoxy)pyrazine relies on a Nucleophilic Aromatic
Substitution (SnAr) mechanism. The pyrazine ring, being electron-deficient (mt-deficient), is
highly susceptible to nucleophilic attack, particularly when activated by halogen substituents.

Reaction Mechanism

The reaction involves the attack of the phenoxide anion (generated from 4-isopropylphenol) on
the 2,3-dichloropyrazine ring. Due to the symmetry of 2,3-dichloropyrazine, the initial
substitution can occur at either the C2 or C3 position, yielding the same mono-substituted
product.

Critical Control Point: The reaction must be controlled to prevent bis-substitution (formation of
2,3-bis(4-isopropylphenoxy)pyrazine). This is achieved by using a stoichiometric 1:1 ratio and
controlling temperature.

Experimental Protocol (Standardized)

Reagents:
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e Substrate: 2,3-Dichloropyrazine (1.0 equiv)
e Nucleophile: 4-1sopropylphenol (1.0 equiv)

o Base: Potassium Carbonate (K2COs3) (1.5 equiv) or Cesium Carbonate (Cs2COs) (1.2 equiv)
for faster kinetics.

e Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Anhydrous
conditions are preferred to minimize hydrolysis.

Step-by-Step Methodology:

o Preparation of Phenoxide: In a dry round-bottom flask equipped with a magnetic stir bar,
dissolve 4-isopropylphenol (10 mmol, 1.36 g) in anhydrous DMF (20 mL). Add K2COs (15
mmol, 2.07 g) and stir at room temperature for 30 minutes to generate the phenoxide anion.

» Addition of Electrophile: Add 2,3-dichloropyrazine (10 mmol, 1.49 g) to the mixture.

o Reaction: Heat the reaction mixture to 80-90°C under an inert atmosphere (N2 or Ar).
Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC.

o Note: The mono-substituted product usually forms within 2—4 hours. Prolonged heating
may lead to the bis-substituted byproduct.

o Workup: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) to
precipitate the product or extract with Ethyl Acetate (3 x 30 mL).

 Purification: Wash the combined organic layers with water (2x) and brine (1x) to remove
DMF. Dry over anhydrous Na2SOa, filter, and concentrate in vacuo.

« |solation: Purify the crude residue via silica gel flash chromatography (Eluent: 0-10% EtOAc
in Hexanes). The product typically elutes as a pale yellow oil or low-melting solid.

Synthesis Workflow Diagram
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Caption: SnAr synthesis pathway for 2-Chloro-3-(4-isopropylphenoxy)pyrazine preventing
bis-substitution.

Applications in Drug Discovery & Agrochemicals

This compound serves as a versatile "linchpin” intermediate. The remaining chlorine atom at
the 2-position is highly reactive, allowing for further diversification.

Structural Activity Relationship (SAR)

o Pyrazine Core: Mimics the phenyl ring bioisosterically but adds polarity and hydrogen bond
accepting capability (N-atoms).

* |Isopropylphenoxy Group: Provides a lipophilic "tail" that often occupies hydrophobic pockets
in enzymes (e.g., kinase ATP-binding sites) or herbicide targets (e.g., PDS inhibition).

o Chlorine Handle: Enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-
Hartwig) to attach solubilizing groups or heterocycles.

Downstream Derivatization

The chloro-group can be displaced by amines to form 2-amino-3-phenoxypyrazines, a scaffold
class known for:

o CRF-1 Receptor Antagonism: Potential treatment for anxiety/depression.

» Herbicide Safeners: Modulating the metabolism of herbicides in crops.

Derivatization Logic Diagram
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Caption: Strategic derivatization of the chloro-handle for diverse bioactive scaffolds.

Analytical Characterization (Expected Data)

To validate the synthesis of this specific intermediate, the following spectral data should be

obtained.

Method

Expected Signal /
Characteristic

Interpretation

H NMR (400 MHz, CDClIs)

58.2-8.4 (d, 1H), 8.0-8.1 (d,
1H)

Pyrazine ring protons (coupling
~2.5 Hz).

5 7.2-7.3 (d, 2H), 7.0-7.1 (d,
2H)

Para-substituted benzene ring
(AA'BB' system).

0 2.9 (sept, 1H)

Methine proton of isopropy!

group.

5 1.2-1.3 (d, 6H)

Methyl protons of isopropyl
group.

LC-MS (ESI+)

[M+H]* = 249.1/251.1

Distinctive 3:1 chlorine isotope

pattern.

TLC (Hex/EtOAc 9:1)

R f=0.4-0.5

Less polar than starting

phenol; UV active.
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Safety & Handling (MSDS Proxy)

As a custom intermediate, specific toxicological data may be unavailable. Treat as a Potent
Bioactive Halide.

o Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).

e Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
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isopropylphenoxy-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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